alpha-Octithiophene
Overview
Description
Synthesis Analysis
The synthesis of alpha-Octithiophene and its derivatives often involves strategies to overcome solubility issues and to control the molecular structure for desired properties. For example, one approach to synthesizing alpha-Octithiophene sterically segregated by annelation with bicyclo[2.2.2]octene (BCO) units was developed to investigate the properties of longer oligothiophene dications, addressing solubility problems by introducing octyl groups (Nishinaga et al., 2010). Another synthesis method produced a cyclic alpha-Octithiophene containing β,β'-linkages, highlighting the influence of structural changes on fluorescence and oxidation potentials (Asai et al., 2015).
Molecular Structure Analysis
The molecular structure of alpha-Octithiophene is crucial for its electronic and optical properties. Studies have shown that modifications to the alpha-Octithiophene structure, such as annelation or substitution, can significantly alter its planarity, electronic states, and interaction with substrates, which are important for its application in electronic devices (Varene et al., 2011).
Chemical Reactions and Properties
Alpha-Octithiophene undergoes various chemical reactions that tailor its properties for specific applications. For instance, its dication form, obtained through chemical oxidation, exhibits a planar quinoid structure with a singlet ground state, indicative of its potential in electronic applications (Nishinaga et al., 2010).
Physical Properties Analysis
The physical properties of alpha-Octithiophene, such as its self-assembly behavior and interaction with surfaces, are pivotal for its functionality in devices. For example, its assembly and electronic structure on gold surfaces have been studied, revealing well-ordered molecular rows and specific electronic states essential for (opto)electronic device applications (Varene et al., 2011).
Scientific Research Applications
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- Alpha-Octithiophene is used as a donor material in the production of organic solar cells (OSCs). It’s considered one of the most promising materials due to its cost-effectiveness and potential for large-scale production .
- The use of alpha-Octithiophene in OSCs has led to power conversion efficiencies (PCEs) of over 15% .
- The development of oligothiophene-based photovoltaic materials and their applications in OSCs are chronologically presented .
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Organic Field-Effect Transistors (OFETs)
- Alpha-Octithiophene is used in the fabrication of OFETs .
- OFETs have undergone great progress, especially in the last several years. Nowadays, the performance of OFETs is similar to that of amorphous silicon (a-Si: H) devices and they have become one of the most important components of organic electronics .
- The use of alpha-Octithiophene in OFETs has led to improvements in device performance .
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Raman Spectroscopy of Oligothiophenes
- Alpha-Octithiophene is used in Raman spectroscopy studies of oligothiophenes .
- The Raman spectra of some oligothiophenes (bithiophene, terthiophene, quarterthiophene, sexithiophene and octithiophene) and polythiophene with wavelengths from 325–1064 nm (3.815–1.165 eV) have been measured .
- The spectra of the pristine (i.e., neutral) systems show a rapid convergence towards the spectrum of polythiophene, such that the spectra of sexithiophene and octithiophene are almost indistinguishable from that of polythiophene .
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Organic Photovoltaic Materials
- Alpha-Octithiophene derivatives are considered as one of the most promising donor materials in cost-effectiveness and large-scale production of organic solar cells (OSCs) .
- Recent findings of over 15% power conversion efficiency for OSCs with oligothiophene-based materials have intensified research interest in these compounds .
- To ensure that this cost-effective donor family qualifies for the real production of commercialized OSCs in the future, further enhancement of the performance of oligothiophene donors is necessary .
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- Alpha-Octithiophene is used in adsorption studies on the Au(111) surface .
- The adsorption behavior of alpha-Octithiophene on the Au(111) surface as a function of coverage has been studied with low-temperature scanning tunneling microscopy, high resolution electron energy loss spectroscopy as well as with angle-resolved two-photon photoemission and ultraviolet photoemission spectroscopy .
- In the sub-monolayer regime, alpha-Octithiophene adopts a flat-lying adsorption geometry. Upon reaching the monolayer coverage, the orientation of alpha-Octithiophene molecules changes towards a tilted configuration, with the long molecular axis parallel to the surface plane, facilitating attractive intermolecular π–π-interactions .
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- Alpha-Octithiophene is used in the production of organic semiconductors .
- The mobility of alpha-Octithiophene has been improved from 10^−4 to 0.1 cm^2 V^−1 s^−1 within the past few decades, and that of octithiophene has reached up to 0.28 cm^2 V^−1 s^−1 .
- Generally, extension of the conjugated system decreases the solubility of alpha-Octithiophene .
Safety And Hazards
Future Directions
Research on alpha-Octithiophene continues to explore its applications in organic electronics. Scientists aim to enhance its stability, improve charge transport properties, and develop novel synthetic routes. Additionally, investigations into its compatibility with other materials for efficient device fabrication are ongoing .
properties
IUPAC Name |
2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMCTPRNKVKGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464271 | |
Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Octithiophene | |
CAS RN |
113728-71-5 | |
Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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